

Application Notes and Protocols: UM4118 in Combination with Standard AML Therapies

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Compound of Interest

Compound Name: UM4118

Cat. No.: B1253306

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Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard-of-care therapies, while effective in some patients, are often associated with significant toxicity and the development of resistance. The novel investigational agent **UM4118** represents a new therapeutic class, acting as a copper ionophore to induce a recently discovered form of programmed cell death termed cuproptosis.^{[1][2][3][4]} This distinct mechanism of action provides a strong rationale for exploring its combination with established AML therapies to enhance efficacy and overcome resistance.

UM4118 facilitates the transport of copper across cellular membranes, leading to an accumulation of intracellular copper.^[4] This disrupts mitochondrial respiration and leads to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, culminating in cuproptotic cell death.^{[1][4]} Notably, preclinical studies have demonstrated heightened sensitivity to **UM4118** in AML cells harboring SF3B1 mutations, suggesting a potential biomarker for patient stratification.^{[1][2][3][4]}

This document provides detailed application notes and experimental protocols for investigating the synergistic potential of **UM4118** in combination with three standard AML therapies: venetoclax, azacitidine, and cytarabine. The proposed combinations are based on the

hypothesis that targeting distinct and complementary cell death pathways will result in enhanced anti-leukemic activity.

Rationale for Combination Therapies

The primary hypothesis for combining **UM4118** with standard AML drugs is the induction of multiple, complementary cell death pathways, a strategy that has shown promise in overcoming therapeutic resistance in AML.^{[5][6]}

- **UM4118** + Venetoclax: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death). By combining the cuproptosis-inducing activity of **UM4118** with the apoptosis-inducing effect of venetoclax, it is hypothesized that a synergistic or additive anti-leukemic effect can be achieved, potentially overcoming resistance mechanisms to either agent alone.
- **UM4118** + Azacitidine: Azacitidine is a hypomethylating agent that incorporates into DNA and RNA, leading to DNA damage and cytotoxicity. The metabolic stress and mitochondrial dysfunction induced by **UM4118** could potentially sensitize AML cells to the DNA-damaging effects of azacitidine.
- **UM4118** + Cytarabine: Cytarabine is a nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It is hypothesized that the distinct cell death pathway of cuproptosis initiated by **UM4118** will complement the cytotoxic effects of cytarabine, leading to enhanced killing of AML cells.

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes from synergy experiments. These tables are for illustrative purposes and the actual results would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity of **UM4118** in Combination with Venetoclax in AML Cell Lines (IC50, nM)

Cell Line	UM4118 (alone)	Venetoclax (alone)	UM4118 + Venetoclax (1:1 ratio)	Combination Index (CI)*
MOLM-13	150	20	8	< 1 (Synergy)
OCI-AML3	250	50	15	< 1 (Synergy)
KG-1	400	100	45	< 1 (Synergy)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by **UM4118** and Azacitidine in Primary AML Samples (% Annexin V+ cells)

Treatment	Patient Sample 1 (SF3B1-mut)	Patient Sample 2 (SF3B1-wt)
Control	5%	4%
UM4118 (100 nM)	30%	15%
Azacitidine (1 µM)	25%	20%
UM4118 + Azacitidine	75%	50%

Table 3: In Vivo Efficacy of **UM4118** and Cytarabine in an AML Xenograft Model

Treatment Group	Median Survival (days)	Tumor Growth Inhibition (%)
Vehicle Control	20	0
UM4118 (10 mg/kg)	28	40
Cytarabine (25 mg/kg)	30	50
UM4118 + Cytarabine	45	85

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **UM4118** with standard AML therapies.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **UM4118**, venetoclax, azacitidine, and cytarabine alone and in combination, and to quantify the degree of synergy.

Materials:

- AML cell lines (e.g., MOLM-13, OCI-AML3, KG-1)
- Primary AML patient samples
- RPMI-1640 medium with 10% FBS
- **UM4118** (stock solution in DMSO)
- Venetoclax (stock solution in DMSO)
- Azacitidine (stock solution in DMSO)
- Cytarabine (stock solution in sterile water)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer
- CompuSyn software for synergy analysis

Procedure:

- Cell Seeding: Seed AML cells in 96-well plates at a density of 1×10^4 cells/well in 100 μ L of culture medium.

- Drug Preparation: Prepare serial dilutions of each drug (**UM4118**, venetoclax, azacitidine, cytarabine) and their combinations at constant ratios (e.g., 1:1, 1:10, 10:1).
- Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (DMSO or water).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assay: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values for each drug and combination using non-linear regression analysis (e.g., in GraphPad Prism).
 - Calculate the Combination Index (CI) using CompuSyn software based on the Chou-Talalay method.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and necrosis in AML cells treated with **UM4118** in combination with standard therapies.

Materials:

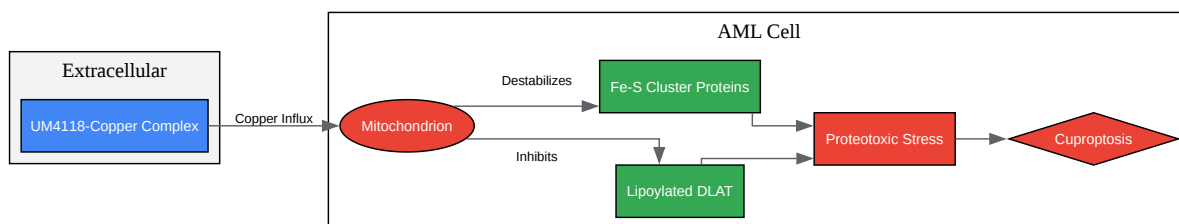
- AML cells (cell lines or primary samples)
- **UM4118**, venetoclax, azacitidine, or cytarabine
- Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

- Propidium Iodide (PI)
- Flow cytometer

Procedure:

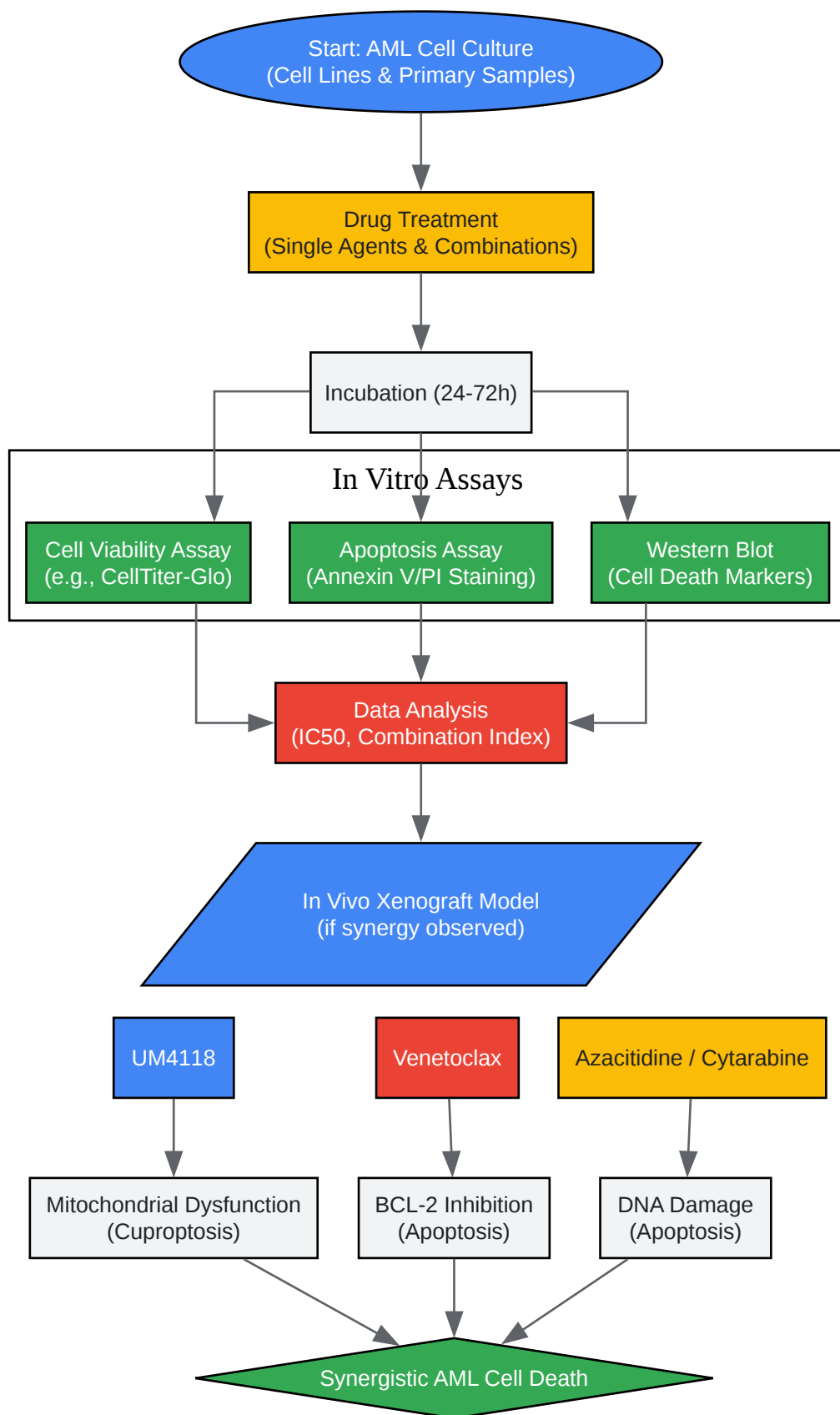
- Cell Treatment: Treat AML cells with the drugs of interest at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 μ L of FITC Annexin V and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
- Data Interpretation:
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations



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Caption: Mechanism of **UM4118**-induced cuproptosis in AML cells.



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